molecular formula C12H9BrN2 B11856440 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

Katalognummer: B11856440
Molekulargewicht: 261.12 g/mol
InChI-Schlüssel: HBTUCQJZGKDKAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and pyrrole groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole typically involves the bromination of 2-(1h-pyrrol-2-yl)-1h-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form corresponding pyrrole-2,3-diones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of 2-(1h-pyrrol-2-yl)-1h-indole derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of de-brominated indole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-(1h-indol-3-yl)-1h-pyrrole: Similar structure but with different substitution pattern.

    2-(1h-pyrrol-2-yl)-1h-indole: Lacks the bromine atom.

    5-Chloro-2-(1h-pyrrol-2-yl)-1h-indole: Chlorine atom instead of bromine.

Uniqueness

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is unique due to the presence of both bromine and pyrrole groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the pyrrole group contributes to its potential biological activities.

Eigenschaften

Molekularformel

C12H9BrN2

Molekulargewicht

261.12 g/mol

IUPAC-Name

5-bromo-2-(1H-pyrrol-2-yl)-1H-indole

InChI

InChI=1S/C12H9BrN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H

InChI-Schlüssel

HBTUCQJZGKDKAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.